molecular formula C8H12O B13801650 1-Cyclopent-3-en-1-ylpropan-2-one

1-Cyclopent-3-en-1-ylpropan-2-one

Cat. No.: B13801650
M. Wt: 124.18 g/mol
InChI Key: JRONMXYZUYUUJB-UHFFFAOYSA-N
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Description

1-Cyclopent-3-en-1-ylpropan-2-one is a bicyclic ketone derivative comprising a cyclopentene ring fused to a propan-2-one (acetone) moiety. Its structure features a cyclopent-3-en-1-yl group attached to the carbonyl-bearing carbon of propan-2-one, yielding the molecular formula C₈H₁₀O and a calculated molecular weight of 122.16 g/mol. The compound’s cyclopentene ring introduces both steric strain and electronic unsaturation, which may influence its reactivity and applications in organic synthesis. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs (e.g., cyclopent-3-en-1-one) suggest utility as intermediates in pharmaceuticals, agrochemicals, or materials science .

Synthetic routes to similar ketones often involve cyclopropanation, Friedel-Crafts acylation, or conjugate addition strategies. For example, Zhang and Fox (2006) demonstrated the synthesis of structurally related ketones via rhodium-catalyzed cyclopropanation, highlighting methodologies that could be adapted for this compound .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-cyclopent-3-en-1-ylpropan-2-one

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3

InChI Key

JRONMXYZUYUUJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopent-3-en-1-ylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired ketone. Another method involves the use of cyclopentadiene and propargyl alcohol under specific reaction conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopent-3-en-1-ylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopent-3-en-1-ylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopent-3-en-1-ylpropan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that interact with biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Features

  • Cyclopentene vs. Cyclopropane : The cyclopentene ring in this compound introduces moderate ring strain (less than cyclopropane in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one) but greater π-electron density, facilitating electrophilic additions or cycloadditions . In contrast, cyclopropane-containing analogs exhibit higher strain-driven reactivity, often exploited in ring-opening reactions .
  • Aromatic vs. Aliphatic Substituents: The phenyl and pyrenyl groups in 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one confer aromatic π-stacking capabilities and extended conjugation, making it suitable for optoelectronic applications. By contrast, the aliphatic cyclopentene substituent in the target compound may favor solubility in nonpolar solvents .

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